1-chlorotetradeca-2,5-diyne
Overview
Description
1-chlorotetradeca-2,5-diyne is an organic compound with the molecular formula C14H21Cl and a molecular weight of 224.77 g/mol . It is characterized by the presence of a chlorine atom and two triple bonds within a long carbon chain. This compound is used as an intermediate in various chemical syntheses, particularly in the production of leukotriene antagonists and selective 5-lipoxygenase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chlorotetradeca-2,5-diyne can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2,5-tetradecadiyne with a chlorine source under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of 1-chloro-2,5-tetradecadiyne may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-chlorotetradeca-2,5-diyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The triple bonds can be oxidized to form diketones or other oxygen-containing compounds.
Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-chlorotetradeca-2,5-diyne has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the inhibition of leukotriene pathways.
Medicine: Investigated for its role in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chloro-2,5-tetradecadiyne involves its interaction with specific molecular targets, such as 5-lipoxygenase. By inhibiting this enzyme, the compound can reduce the production of leukotrienes, which are involved in inflammatory responses. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,5-tetradecadiyne
- 1-Iodo-2,5-tetradecadiyne
- 1-Fluoro-2,5-tetradecadiyne
Uniqueness
1-chlorotetradeca-2,5-diyne is unique due to its specific chlorine substitution, which imparts distinct reactivity and properties compared to its bromine, iodine, or fluorine analogs. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts.
Properties
Molecular Formula |
C14H21Cl |
---|---|
Molecular Weight |
224.77 g/mol |
IUPAC Name |
1-chlorotetradeca-2,5-diyne |
InChI |
InChI=1S/C14H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-8,11,14H2,1H3 |
InChI Key |
NKCWGYITRCSPRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCC#CCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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